molecular formula C15H12Cl2O2 B2754551 1-Acetyl-4-[(2,6-dichlorophenyl)methoxy]benzene CAS No. 695157-31-4

1-Acetyl-4-[(2,6-dichlorophenyl)methoxy]benzene

Cat. No.: B2754551
CAS No.: 695157-31-4
M. Wt: 295.16
InChI Key: XEMCWQMZRBMQBN-UHFFFAOYSA-N
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Description

This compound is a derivative of benzene, which is a simple aromatic ring (a hexagonal ring of carbon atoms with alternating single and double bonds). The “1-Acetyl-4-[(2,6-dichlorophenyl)methoxy]benzene” name suggests that it has an acetyl group (CH3CO-) attached to one carbon of the benzene ring, a methoxy group (CH3O-) attached to another carbon, and a 2,6-dichlorophenyl group attached to the oxygen of the methoxy group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through processes like the Suzuki-Miyaura cross-coupling , which is a widely-used method for forming carbon-carbon bonds. This process involves a palladium-catalyzed reaction between organoboron compounds and organic halides .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray diffraction, FT-IR, UV-visible spectroscopy, and NMR . These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific functional groups present in the molecule. For example, the acetyl group might undergo reactions typical of carbonyl compounds, while the methoxy group could potentially participate in ether cleavage reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by the functional groups present in the molecule. For example, the presence of the polar acetyl and methoxy groups might increase the compound’s solubility in polar solvents .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were used as a pharmaceutical, its mechanism of action would likely involve interaction with a specific biological target .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity and the toxicity of its degradation products. Proper safety precautions should be taken when handling this or any chemical compound .

Future Directions

Future research could explore the potential applications of this compound in various fields, such as pharmaceuticals or materials science. For example, compounds with similar structures have shown promise as antimicrobial agents .

Properties

IUPAC Name

1-[4-[(2,6-dichlorophenyl)methoxy]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2O2/c1-10(18)11-5-7-12(8-6-11)19-9-13-14(16)3-2-4-15(13)17/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEMCWQMZRBMQBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OCC2=C(C=CC=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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